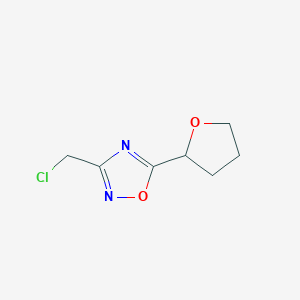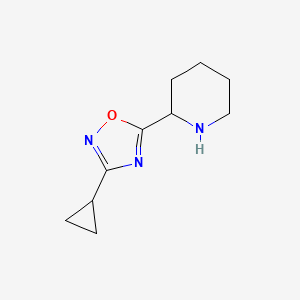
6-Aminochinolin-2-carbonitril
Übersicht
Beschreibung
6-Aminoquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry due to their chemical reactivity and thermal stability.
Wissenschaftliche Forschungsanwendungen
6-Aminoquinoline-2-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds, including antimalarial, antimicrobial, and anticancer agents . In materials science, it is investigated for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials . Additionally, it has applications in the field of photochemistry and photophysics due to its broad range of chemical and biological behavior .
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 6-aminoquinoline-2-carbonitrile, are known to have a broad range of chemical and biological behavior . They are often used in optoelectronics and are essential for the manufacturing of new OLED devices .
Mode of Action
A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline . The study explored the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline . The lowest excited state is possibly the π to π* charge-transfer (CT) state .
Biochemical Pathways
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications .
Result of Action
Quinoline derivatives have been of particular concern in medicinal and organic chemistry . They display a broad range of chemical and biological behavior .
Action Environment
It was observed that on increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives, which include 6-Aminoquinoline-2-carbonitrile, have been extensively investigated in different fields, with a wide range of practical applications .
Cellular Effects
Quinoline derivatives have been shown to exhibit a broad range of chemical and biological behavior . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Molecular Mechanism
It is known that the lowest excited state is possibly the π to π* charge-transfer (CT) state .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives have chemical reactivity and thermal stability .
Vorbereitungsmethoden
The synthesis of 6-Aminoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .
Analyse Chemischer Reaktionen
6-Aminoquinoline-2-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, nanostructured TiO2, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of molecular iodine can lead to the formation of polycyclic quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
6-Aminoquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as 6-aminoquinoline and 2-aminoquinoline. These compounds share similar structural features but differ in their specific substituents and functional groups . For example, 6-aminoquinoline is known for its use in the synthesis of antimalarial drugs, while 2-aminoquinoline derivatives exhibit fungicidal activity .
Eigenschaften
IUPAC Name |
6-aminoquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627531-51-5 | |
| Record name | 6-aminoquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)

![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)





